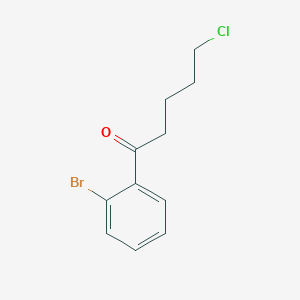

1-(2-Bromophenyl)-5-chloro-1-oxopentane

Descripción general

Descripción

1-(2-Bromophenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a pentanone chain

Métodos De Preparación

The synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane typically involves the reaction of 2-bromobenzene with a chlorinated pentanone derivative. One common method is the Friedel-Crafts acylation, where 2-bromobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an anhydrous environment and a controlled temperature to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes substitution with nucleophiles under controlled conditions:

Key Findings :

- Suzuki-Miyaura coupling occurs regioselectively at the bromine position, enabling biaryl synthesis for pharmaceutical intermediates .

- Aminolysis requires anhydrous conditions to prevent hydrolysis of the chloropentanone chain .

Carbonyl Group Transformations

The ketone functionality participates in reduction and condensation reactions:

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | EtOH, 0°C → RT, 2h | 1-(2-Bromophenyl)-5-chloropentan-1-ol | 89% | |

| LiAlH(OBu)₃ | THF, -78°C, 1h | Secondary alcohol | 93% |

Mechanistic Insight :

Condensation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux, 8h | Hydrazone derivative | 78% | |

| CH₃ONH₂ | MeOH, RT, 12h | Oxime | 65% |

Halogen Exchange Reactions

The chlorine atom on the pentanone chain undergoes substitution under radical or ionic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Finkelstein | NaI, acetone, 60°C, 24h | 1-(2-Bromophenyl)-5-iodopentan-1-one | 54% | |

| Radical Bromination | NBS, AIBN, CCl₄, 80°C | 1-(2-Bromophenyl)-5-bromopentan-1-one | 47% |

Limitations :

- Steric hindrance from the bromophenyl group reduces reactivity at the terminal chlorine

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2-Bromophenyl)-5-chloro-1-oxopentane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to synthesize biaryl compounds.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 15 |

| Compound B | Prostate Cancer | 10 |

| Compound C | Lung Cancer | 8 |

These results suggest that modifications of this compound could lead to effective anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated varying degrees of inhibition against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| K. pneumoniae | 30 |

These findings indicate that this compound and its derivatives could serve as leads for the development of new antibacterial agents.

Case Study 1: Synthesis of Anticancer Agents

A recent research project focused on synthesizing a series of compounds based on this compound aimed at evaluating their anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing that certain modifications significantly enhanced their potency.

Case Study 2: Antibacterial Screening

In another study, derivatives of this compound were screened for antibacterial activity against resistant strains of bacteria. The results highlighted several compounds with MIC values lower than standard antibiotics, indicating their potential as alternatives in treating resistant infections.

Mecanismo De Acción

The mechanism by which 1-(2-Bromophenyl)-5-chloro-1-oxopentane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparación Con Compuestos Similares

1-(2-Bromophenyl)-5-chloro-1-oxopentane can be compared with other similar compounds, such as:

1-(2-Bromophenyl)-5-chloro-1-oxobutane: This compound has a shorter carbon chain, which may affect its reactivity and physical properties.

This compound derivatives: Modifications to the phenyl ring or the pentanone chain can lead to compounds with different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Actividad Biológica

1-(2-Bromophenyl)-5-chloro-1-oxopentane is a synthetic organic compound with the molecular formula and a molecular weight of 275.57 g/mol. Its structure includes a pentane backbone, a bromophenyl group, and a chloro substituent, which may influence its biological activity. Despite its potential applications in pharmaceuticals, there is currently limited documented research on its biological effects and mechanisms of action.

Chemical Structure and Properties

The compound features distinct structural characteristics that could suggest various biological interactions:

- Molecular Formula :

- Molecular Weight : 275.57 g/mol

- Functional Groups :

- Bromine (Br) and Chlorine (Cl) substituents

- Carbonyl (C=O) group

Potential Biological Activities

While specific studies on the biological activity of this compound are scarce, several avenues for exploration can be inferred based on its structure:

- Reactivity : The presence of halogen substituents (Br and Cl) indicates potential for nucleophilic substitution reactions, which are significant in medicinal chemistry.

- Carbonyl Group : This functional group can undergo various reactions, potentially leading to interactions with biological macromolecules.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their characteristics.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | Similar brominated phenyl group | Different substitution pattern on phenyl |

| 5-Chloro-1-(2-methoxyphenyl)-1-oxopentane | Methoxy group instead of bromine | Potentially different biological activity |

| 1-(3-Bromophenyl)-5-chloro-1-oxopentane | Bromine at meta position | May exhibit different reactivity |

Currently, no specific mechanism of action has been documented for this compound in biological systems. However, its structural features suggest that it may interact with various enzymes or receptors, potentially influencing metabolic pathways or cellular signaling processes.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, related research can provide insights:

- Pharmaceutical Applications : Compounds with similar structures have been explored for their roles in drug discovery programs. The reactivity patterns of halogenated compounds often lead to significant interactions within biological systems.

-

Interaction Studies : Future studies could focus on the binding affinity of this compound with specific biological targets using techniques such as:

- Molecular docking simulations

- In vitro enzyme inhibition assays

- Safety and Handling : Given the unknowns regarding its biological activity, caution is advised when handling this compound due to potential hazards associated with brominated and chlorinated organic substances.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMKKIHXEPLPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621999 | |

| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-92-4 | |

| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.